![molecular formula C10H16LiNO5 B13517075 Lithium(1+)2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetate](/img/structure/B13517075.png)
Lithium(1+)2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+)2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetate is a chemical compound with a complex structure that includes a lithium ion, a tert-butoxycarbonyl-protected amino group, and an oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+)2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetate typically involves multiple steps One common method includes the protection of an amino group with a tert-butoxycarbonyl (Boc) group, followed by the formation of an oxetane ringThe reaction conditions often require controlled temperatures and the use of specific solvents to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of automated reactors and continuous flow systems may also be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+)2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the oxetane ring or the Boc-protected amino group.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the nucleophile used .
Scientific Research Applications
Lithium(1+)2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of specialized materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Lithium(1+)2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetate involves its interaction with specific molecular targets. The lithium ion can influence various biochemical pathways, while the Boc-protected amino group and oxetane ring can interact with different enzymes and receptors. These interactions can modulate biological activities, making the compound useful in drug development and other applications .
Comparison with Similar Compounds
Similar Compounds
- Lithium(1+)2-{[(tert-butoxy)carbonyl]amino}-3-{[2-(dimethylamino)ethyl]sulfanyl}propanoate
- Lithium(1+)2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetate
Uniqueness
This compound is unique due to its combination of a lithium ion, a Boc-protected amino group, and an oxetane ring.
Properties
Molecular Formula |
C10H16LiNO5 |
|---|---|
Molecular Weight |
237.2 g/mol |
IUPAC Name |
lithium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxetan-3-yl)acetate |
InChI |
InChI=1S/C10H17NO5.Li/c1-10(2,3)16-9(14)11-7(8(12)13)6-4-15-5-6;/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13);/q;+1/p-1 |
InChI Key |
LJCGQQBOTZRGPK-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)NC(C1COC1)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


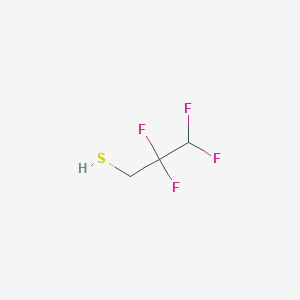
![5-Methyl-2-oxa-7-azaspiro[3.4]octane](/img/structure/B13517006.png)
![4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid; trifluoroacetic acid](/img/structure/B13517011.png)
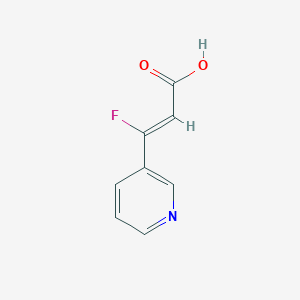
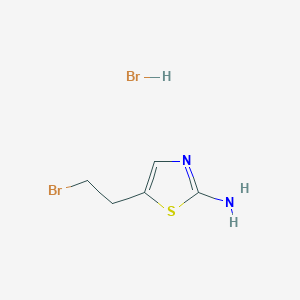
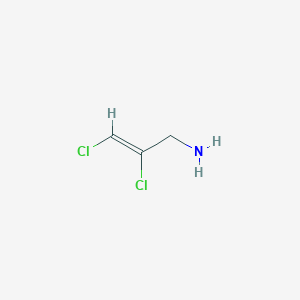

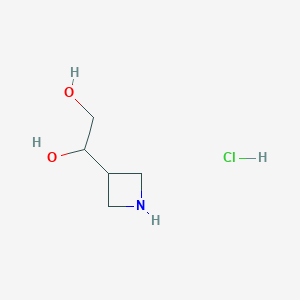
![1-[(Benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid](/img/structure/B13517050.png)

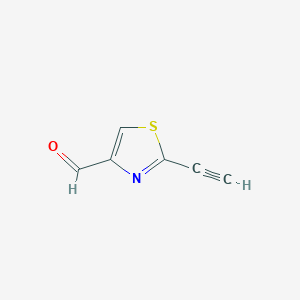
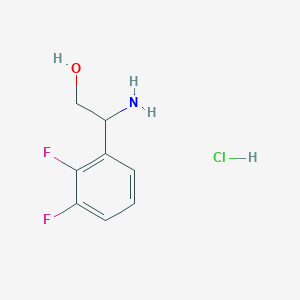

![(7S)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octanehydrochloride](/img/structure/B13517085.png)
